molecular formula C10H7ClN2O2 B13298281 7-Chloro-2-methylquinazoline-4-carboxylic acid

7-Chloro-2-methylquinazoline-4-carboxylic acid

Cat. No.: B13298281
M. Wt: 222.63 g/mol
InChI Key: VHHHNXAUDMCBNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methylquinazoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with acetic anhydride, followed by chlorination and subsequent functional group modifications .

Industrial Production Methods: Industrial production methods often employ large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted quinazolines depending on the nucleophile used.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

Mechanism of Action

The mechanism of action of 7-chloro-2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-methylquinazoline-4-carboxylic acid is unique due to the presence of both the chloro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

7-chloro-2-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c1-5-12-8-4-6(11)2-3-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

VHHHNXAUDMCBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=N1)C(=O)O

Origin of Product

United States

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